molecular formula C7H6BF3O3 B3026721 (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid CAS No. 1072951-50-8

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B3026721
CAS No.: 1072951-50-8
M. Wt: 205.93
InChI Key: GYGNUMOLFBSVCL-UHFFFAOYSA-N
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Description

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H6BF3O3 It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a hydroxyl group and a trifluoromethyl group

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , suggesting that their targets could be various organic compounds involved in these reactions.

Mode of Action

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is likely to interact with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid transfers an organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a crucial pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can remain stable and effective under a wide range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 2-hydroxy-4-(trifluoromethyl)phenylboronic ester with a suitable hydrolyzing agent. One common method is the hydrolysis of the corresponding boronic ester using aqueous acid or base under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrolysis of boronic esters or direct borylation of the corresponding phenol derivative using boron reagents such as boron tribromide or boron trichloride .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Ethers or esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct reactivity and stability, making it particularly useful in specific synthetic applications where other boronic acids may not be as effective .

Properties

IUPAC Name

[2-hydroxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGNUMOLFBSVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674735
Record name [2-Hydroxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-50-8
Record name [2-Hydroxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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